N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide typically involves the reaction of 1,2,5-thiadiazole derivatives with piperidine and oxolane-3-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, purification, and characterization using techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound is used in the development of new materials with unique properties, such as conductivity and stability, for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar structural features and biological activities.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications .
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is a synthetic compound characterized by its unique structural features, including a thiadiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Synthesis
The compound can be synthesized through a series of organic reactions that involve the formation of the thiadiazole ring followed by the introduction of the piperidine and oxolane groups. The synthesis typically requires controlled conditions to optimize yield and purity.
Key Steps in Synthesis:
- Formation of the thiadiazole ring via cyclization reactions.
- Introduction of the piperidine ring.
- Coupling with the oxolane-3-carboxamide moiety.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways, such as protein kinases.
- Receptor Modulation: The compound may interact with receptors that regulate cellular processes like proliferation and apoptosis.
Biological Activities
Research has identified several biological activities associated with this compound:
-
Anticancer Activity:
- Studies indicate that derivatives containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL) cell lines .
- Neuropharmacological Effects:
- Antimicrobial Properties:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of thiadiazole derivatives similar to this compound. The results showed that these compounds induced apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways, highlighting their potential as therapeutic agents in cancer treatment .
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuroprotective effects of related piperidine derivatives. These compounds were found to enhance synaptic plasticity in animal models, suggesting their utility in treating neurodegenerative diseases .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h7,9-10H,1-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBCVCDPMVAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CCOC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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